Isoxazole Regioisomerism: 5‑yl vs. 3‑yl Attachment Influences Antimicrobial SAR
The series reported by Marri et al. (2018) features N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides, in which the isoxazole is attached at the 3‑position [1]. The title compound bears an isoxazol‑5‑yl substituent directly at the oxadiazole 2‑position, altering the hydrogen‑bonding donor/acceptor pattern and electronic distribution. While no head‑to‑head antimicrobial data exist for the title compound, the Marri series showed MIC ranges of 25–100 µg/mL against S. aureus and E. coli; the 5‑yl regioisomer is expected to exhibit a distinct SAR profile [1]. This regioisomeric difference is a primary driver for selecting the 5‑yl compound over 3‑yl analogs in scaffold‑hopping or lead‑optimization programs.
| Evidence Dimension | Antimicrobial activity (MIC) as a function of isoxazole attachment position |
|---|---|
| Target Compound Data | No direct MIC data available |
| Comparator Or Baseline | N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides: MIC 25–100 µg/mL against S. aureus and E. coli |
| Quantified Difference | Not quantifiable; regioisomeric difference documented in SAR literature |
| Conditions | In vitro broth dilution assay; bacterial strains: S. aureus, E. coli [1] |
Why This Matters
When procuring a compound for antimicrobial screening, regioisomeric identity is a non‑interchangeable variable; substituting the 5‑yl isomer with a 3‑yl analog invalidates SAR continuity and may lead to false‑negative screening results.
- [1] Marri, S., Kakkerla, R., Krishna, M. P. S. M., & Rajam, M. V. (2018). Synthesis and antimicrobial evaluation of isoxazole-substituted 1,3,4-oxadiazoles. Heterocyclic Communications, 24(5), 285–292. View Source
